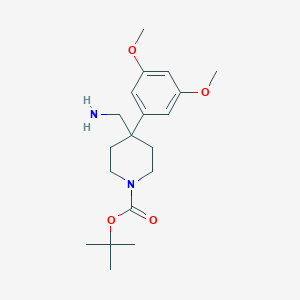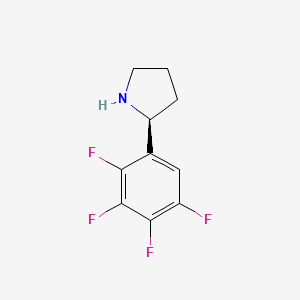
(S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a tetrafluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4,5-tetrafluorobenzaldehyde and (S)-pyrrolidine.
Reaction Conditions: The key step involves the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction. This can be achieved using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control and solvent recycling, are employed to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2,3,4,5-Tetrafluorophenyl)pyrrolidine: can be compared with other fluorinated pyrrolidine derivatives.
(S)-2-(2,3,4,5-Trifluorophenyl)pyrrolidine: Similar structure but with one less fluorine atom.
(S)-2-(2,3,4,5-Tetrachlorophenyl)pyrrolidine: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
The presence of four fluorine atoms on the phenyl ring imparts unique electronic and steric properties to this compound, making it distinct from its analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.
Eigenschaften
CAS-Nummer |
1241679-37-7 |
|---|---|
Molekularformel |
C10H9F4N |
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
(2S)-2-(2,3,4,5-tetrafluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H9F4N/c11-6-4-5(7-2-1-3-15-7)8(12)10(14)9(6)13/h4,7,15H,1-3H2/t7-/m0/s1 |
InChI-Schlüssel |
NLGWDQJHZVQRIX-ZETCQYMHSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=CC(=C(C(=C2F)F)F)F |
Kanonische SMILES |
C1CC(NC1)C2=CC(=C(C(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
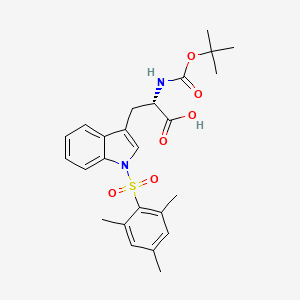
![(2S,4S)-4-Amino-8-azaspiro[4.5]decan-2-ol dihydrochloride](/img/structure/B12950290.png)
![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)
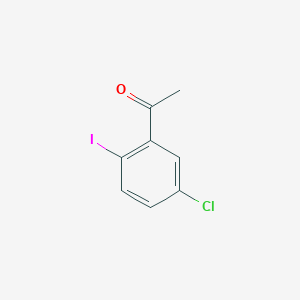
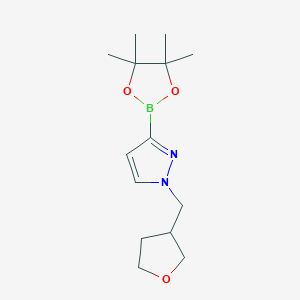
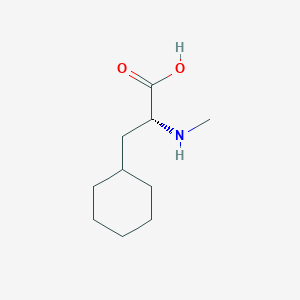
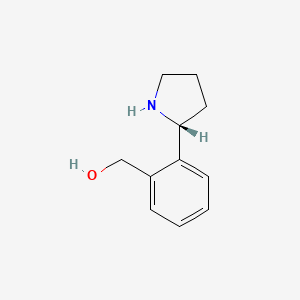
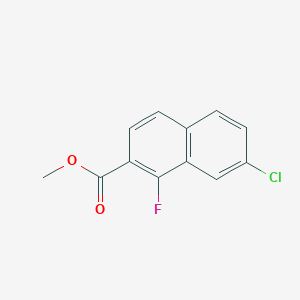


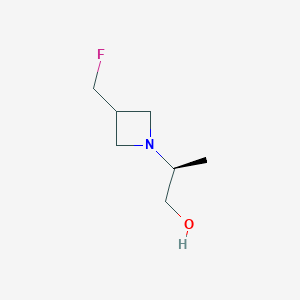
![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)
